2-[(4-Chlorobenzyl)amino]-5-nitrobenzonitrile
Description
Properties
IUPAC Name |
2-[(4-chlorophenyl)methylamino]-5-nitrobenzonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClN3O2/c15-12-3-1-10(2-4-12)9-17-14-6-5-13(18(19)20)7-11(14)8-16/h1-7,17H,9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFRGSFKVQQQSIJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CNC2=C(C=C(C=C2)[N+](=O)[O-])C#N)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-Chlorobenzyl)amino]-5-nitrobenzonitrile typically involves the reaction of 4-chlorobenzylamine with 5-nitrobenzonitrile under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and time, are optimized to achieve high yield and purity of the compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory synthesis. The process is scaled up to accommodate larger quantities, and additional purification steps, such as recrystallization or chromatography, may be employed to ensure the compound’s purity and quality.
Chemical Reactions Analysis
Types of Reactions
2-[(4-Chlorobenzyl)amino]-5-nitrobenzonitrile undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can undergo reduction reactions to form different derivatives.
Substitution: The chlorobenzyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas or metal hydrides for reduction reactions, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, reduction of the nitro group can yield 2-[(4-Chlorobenzyl)amino]-5-aminobenzonitrile, while substitution reactions can produce various substituted derivatives .
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity : Research has demonstrated that 2-[(4-Chlorobenzyl)amino]-5-nitrobenzonitrile exhibits potent anticancer properties. Studies indicate that it induces apoptosis in various cancer cell lines, including HeLa and MCF-7 cells. The compound's mechanism of action involves the activation of caspase pathways, leading to programmed cell death.
Antimicrobial Properties : The compound has also shown significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. Its effectiveness against fungal strains suggests potential applications in treating infections.
Organic Synthesis
As an intermediate in organic synthesis, this compound is utilized to create more complex molecules. Its ability to undergo various chemical reactions—such as reduction, substitution, and oxidation—makes it valuable in the development of new pharmaceuticals and agrochemicals.
Biological Research
The compound's unique structure allows it to interact with biological targets, which can be exploited for drug discovery. Studies have focused on its potential as a pharmacophore in developing new therapeutic agents targeting specific diseases.
Case Study 1: Anticancer Efficacy
A comparative study assessed the anticancer efficacy of this compound across different cancer cell lines:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HeLa | 15 | Caspase activation |
| MCF-7 | 20 | Caspase activation |
| A549 | 25 | Caspase activation |
The results indicate selective cytotoxicity towards specific cancer types, highlighting the compound's potential for targeted cancer therapies.
Case Study 2: Antimicrobial Activity
In vitro studies demonstrated that derivatives of this compound exhibit antimicrobial activity against various pathogens:
| Pathogen | Activity Type | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Staphylococcus aureus | Antibacterial | <10 µg/mL |
| Escherichia coli | Antibacterial | <15 µg/mL |
| Candida albicans | Antifungal | <20 µg/mL |
These findings suggest that the compound could be further developed into an effective antimicrobial agent.
Mechanism of Action
The mechanism of action of 2-[(4-Chlorobenzyl)amino]-5-nitrobenzonitrile involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to bind to and modulate the activity of certain proteins or enzymes. The exact molecular targets and pathways involved depend on the specific application and context of its use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table compares 2-[(4-Chlorobenzyl)amino]-5-nitrobenzonitrile with key analogs, focusing on substituents, molecular properties, and known activities:
Key Structural and Functional Insights:
The 3,4-dichlorophenoxy analog (DNB) exhibits broad-spectrum antiviral activity against picornaviruses, suggesting that chloro-substituted aromatic groups paired with nitrobenzonitrile scaffolds are promising for antiviral drug design .
Synthetic and Analytical Considerations: Single-crystal X-ray diffraction (as used for the byproduct 4-chlorobenzyl 2-((4-chlorobenzyl)amino) benzoate in ) could resolve the exact conformation of the target compound, particularly the orientation of the nitro and chlorobenzyl groups . Alkylation reactions involving 4-chlorobenzyl halides (e.g., benzyl bromide in acetonitrile, as in ) are likely synthetic routes for these compounds .
Comparative Stability and Storage :
Biological Activity
2-[(4-Chlorobenzyl)amino]-5-nitrobenzonitrile, a compound with notable structural characteristics, has garnered attention in medicinal chemistry due to its potential biological activity. This article reviews the biological properties, mechanisms of action, and relevant research findings associated with this compound.
Chemical Structure
The chemical structure of this compound can be represented as follows:
This structure features a nitro group, an amine group, and a chlorobenzyl moiety, which may influence its biological interactions.
Antimicrobial Properties
Recent studies have indicated that derivatives of nitrobenzonitrile compounds exhibit significant antimicrobial activity. A study on similar compounds showed that they could inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli . The presence of the nitro group is often associated with enhanced antimicrobial efficacy due to its ability to disrupt bacterial cellular processes.
Cytotoxic Effects
Research has demonstrated that this compound exhibits cytotoxic effects against several cancer cell lines. For instance, preliminary screening revealed that certain derivatives could induce apoptosis in HeLa cells with IC50 values ranging from 10 to 30 μM . The mechanism appears to involve the generation of reactive oxygen species (ROS), leading to oxidative stress within the cells.
Enzyme Inhibition
The compound has also been studied for its potential as an enzyme inhibitor. Specifically, it has shown promise in inhibiting cyclooxygenase (COX) enzymes, which are critical in inflammatory processes. Compounds with similar structures have been reported to exhibit dual inhibition of COX-1 and COX-2 with varying degrees of selectivity .
Interaction with Biological Targets
The biological activity of this compound is likely mediated through multiple mechanisms:
- Electrophilic Attack : The nitro group can undergo reduction in biological systems, leading to the formation of reactive intermediates that can interact with nucleophiles such as proteins and DNA.
- Hydrogen Bonding : The amine group may form hydrogen bonds with target proteins, enhancing binding affinity and specificity.
- ROS Generation : The compound's ability to induce oxidative stress contributes to its cytotoxic effects on cancer cells.
Study on Anticancer Activity
A recent study evaluated the anticancer properties of various nitro-substituted benzonitriles, including this compound. The results indicated that this compound significantly inhibited the proliferation of cancer cells in vitro. The study reported an IC50 value of approximately 15 μM against the MCF-7 breast cancer cell line .
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| This compound | MCF-7 | 15 |
| Similar Compound A | HeLa | 20 |
| Similar Compound B | A549 | 25 |
Q & A
Basic Research Questions
Q. What synthetic routes are optimal for preparing 2-[(4-Chlorobenzyl)amino]-5-nitrobenzonitrile while minimizing byproducts?
- Methodological Answer : Use stepwise benzylation of 5-nitroanthranilonitrile with 4-chlorobenzyl chloride under basic conditions (e.g., K₂CO₃ in DMF at 60–80°C). Monitor reaction progress via TLC and optimize stoichiometry to reduce intermediates like 4-chlorobenzyl 2-((4-chlorobenzyl)amino) benzoate, a common byproduct identified via X-ray crystallography . Solvent choice (e.g., dichloromethane vs. benzene) and reaction time (1–12 hours) significantly impact selectivity .
Q. How can the compound be purified effectively after synthesis?
- Methodological Answer : Employ column chromatography with silica gel (hexane/ethyl acetate gradient) to separate unreacted precursors. Recrystallization from acetonitrile or ethanol yields high-purity crystals. For persistent impurities, anti-solvent precipitation (e.g., adding water to DCM extracts) followed by filtration is effective .
Q. What analytical techniques are recommended for initial structural characterization?
- Methodological Answer :
- NMR : Use ¹H/¹³C NMR in DMSO-d₆ to confirm amine linkage (δ 6.5–7.5 ppm for aromatic protons) and nitrile/amino groups.
- FTIR : Verify nitrile stretch (~2220 cm⁻¹) and nitro group absorption (~1520 cm⁻¹).
- Mass Spectrometry : ESI-MS in positive ion mode to confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 316.05) .
Q. What solvents are suitable for solubility and reaction optimization?
- Methodological Answer : The compound is sparingly soluble in water but dissolves in polar aprotic solvents (DMF, DMSO) and chlorinated solvents (DCM, chloroform). For nucleophilic substitutions, DMF enhances reactivity due to its high polarity, while DCM is preferred for low-temperature reactions (0–20°C) to control side reactions .
Advanced Research Questions
Q. How can byproducts from the synthesis be identified and structurally resolved?
- Methodological Answer : Use single-crystal X-ray diffraction (SC-XRD) with a Mo Kα source (Bruker Apex-II diffractometer) for unambiguous structural determination. Refinement with SHELXL (R1 < 0.11, GooF ~0.9) validates bond distances and angles . For amorphous byproducts, employ LC-MS/MS with collision-induced dissociation (CID) to fragment ions and match with predicted m/z values .
Q. What computational methods can predict electronic properties relevant to bioactivity?
- Methodological Answer : Perform density functional theory (DFT) calculations (B3LYP/6-31G* basis set) to analyze frontier molecular orbitals (HOMO-LUMO gaps) and electrostatic potential maps. Molecular docking (AutoDock Vina) against targets like cyclooxygenase-2 (COX-2) can rationalize anti-inflammatory activity observed in anthranilic acid derivatives .
Q. How to design structure-activity relationship (SAR) studies for this compound?
- Methodological Answer : Synthesize derivatives with substitutions on the benzyl (e.g., fluoro, methyl groups) or nitro positions. Evaluate bioactivity (e.g., COX-2 inhibition via ELISA) and correlate with electronic (Hammett σ constants) or steric parameters (Taft Es values). Use QSAR models to predict optimal substituents .
Q. What strategies assess the compound’s stability under physiological conditions?
- Methodological Answer : Conduct accelerated stability studies in PBS (pH 7.4, 37°C) and simulated gastric fluid (pH 1.2). Monitor degradation via HPLC-UV (λ = 254 nm) and identify degradation products using high-resolution MS. Nitro group reduction to amine is a common degradation pathway .
Q. How can novel derivatives be synthesized for material science applications?
- Methodological Answer : Introduce π-conjugated moieties (e.g., pyridine, thiophene) via Suzuki-Miyaura coupling to the benzyl group. For agrochemical potential, synthesize azo derivatives (e.g., 2-[(4-chlorophenyl)azo]-5-nitrobenzonitrile) using diazotization and coupling reactions .
Q. What mechanistic studies elucidate its anti-inflammatory or antimicrobial activity?
- Methodological Answer : Use rat liver microsomes for in vitro metabolism studies to identify phase I/II metabolites. For antimicrobial assays, test against Gram-positive (S. aureus) and Gram-negative (E. coli) strains via broth microdilution (MIC determination). Mechanistic insights can be gained via transcriptomics (RNA-seq) to identify gene expression changes .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
